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molecular formula C4H3F2N B8296657 Difluoropyrrole

Difluoropyrrole

Cat. No. B8296657
M. Wt: 103.07 g/mol
InChI Key: UXPRZZZNGFVXRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07041819B2

Procedure details

β-Decafluoro-meso-decamethylcalix[5]pyrrole, 46 and β-hexadecafluoro-meso-hexadecamethylcalix[8]pyrrole, 48. To a round bottom flask containing methanol (37.5 mL), difluoropyrrole (773 mg, 7.50 mmol), and acetone (548 μL, 7.50 mmol were added. After dissolution of the reactants, methanesulfonic acid (490 μL, 7.50 mmol) was added and the reaction mixture was allowed to stir at ambient temperature for 2 days. The reaction mixture was then washed with aqueous NaCO3 (200 mL saturated) and taken into dichloromethane (100 mL). The resulting organic layer was then washed with water (2×100 mL), dried (Na2SO4), and the solvent was removed on the rotary evaporator. Purification of the crude reaction mixture, which was found to contain 44, 46 and 48 in appriciable yields as judged by TLC analysis, was effected via flash chromatography, using hexanes-acetone 4/1 v/v as the eluent. This resulted in the isolation of 44 (rf=0.4, 560 mg, 0.98 mmol, 52%), 46 (rf=0.2, 249 mg, 0.35 mmol, 23%), and 48 (rf=0.1, 150 mg, 0.13 mmol, 14%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
β-hexadecafluoro-meso-hexadecamethylcalix[8]pyrrole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
37.5 mL
Type
reactant
Reaction Step Three
Quantity
773 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
490 μL
Type
reactant
Reaction Step Four
Name
Yield
52%

Identifiers

REACTION_CXSMILES
CC1(C)[C:30]2[NH:31][C:27](=[C:28](F)[C:29]=2F)[C:26](C)(C)[C:24]2[NH:25][C:21](=[C:22](F)[C:23]=2F)[C:20](C)(C)[C:18]2[NH:19][C:15](=[C:16](F)[C:17]=2F)[C:14](C)(C)[C:12]2[NH:13][C:9](=[C:10](F)[C:11]=2F)[C:8](C)(C)C2NC1=C(F)C=2F.CO.FC1C=CNC=1F.CS(O)(=O)=O>CC(C)=O>[CH2:26]1[C:27]2[NH:31][C:30](=[CH:29][CH:28]=2)[CH2:8][C:9]2[NH:13][C:12](=[CH:11][CH:10]=2)[CH2:14][C:15]2[NH:19][C:18](=[CH:17][CH:16]=2)[CH2:20][C:21]2[NH:25][C:24]1=[CH:23][CH:22]=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C2=C(C(=C(N2)C(C3=C(C(=C(N3)C(C4=C(C(=C(N4)C(C5=C(C(=C(N5)C(C6=C(C(=C1N6)F)F)(C)C)F)F)(C)C)F)F)(C)C)F)F)(C)C)F)F)C
Step Two
Name
β-hexadecafluoro-meso-hexadecamethylcalix[8]pyrrole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
37.5 mL
Type
reactant
Smiles
CO
Name
Quantity
773 mg
Type
reactant
Smiles
FC1=C(NC=C1)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
490 μL
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The reaction mixture was then washed with aqueous NaCO3 (200 mL saturated)
WASH
Type
WASH
Details
The resulting organic layer was then washed with water (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
Purification of the crude
CUSTOM
Type
CUSTOM
Details
reaction mixture, which
CUSTOM
Type
CUSTOM
Details
in appriciable yields

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C1C2=CC=C(N2)CC3=CC=C(N3)CC4=CC=C(N4)CC5=CC=C1N5
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.98 mmol
AMOUNT: MASS 560 mg
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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